molecular formula C12H16O2 B13321844 1-[3-(Butan-2-yl)-4-hydroxyphenyl]ethan-1-one

1-[3-(Butan-2-yl)-4-hydroxyphenyl]ethan-1-one

Cat. No.: B13321844
M. Wt: 192.25 g/mol
InChI Key: KRZSZFDXHSBNGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[3-(Butan-2-yl)-4-hydroxyphenyl]ethan-1-one is an organic compound that belongs to the class of aromatic ketones. This compound is characterized by the presence of a hydroxyl group and a butyl side chain attached to a phenyl ring, along with an ethanone group. It is known for its diverse applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-(Butan-2-yl)-4-hydroxyphenyl]ethan-1-one typically involves the following steps:

Chemical Reactions Analysis

Types of Reactions: 1-[3-(Butan-2-yl)-4-hydroxyphenyl]ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The ethanone group can be reduced to form alcohols.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃).

Major Products:

Scientific Research Applications

1-[3-(Butan-2-yl)-4-hydroxyphenyl]ethan-1-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects in various medical conditions.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-[3-(Butan-2-yl)-4-hydroxyphenyl]ethan-1-one involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

1-[3-(Butan-2-yl)-4-hydroxyphenyl]ethan-1-one can be compared with other similar compounds to highlight its uniqueness:

Properties

Molecular Formula

C12H16O2

Molecular Weight

192.25 g/mol

IUPAC Name

1-(3-butan-2-yl-4-hydroxyphenyl)ethanone

InChI

InChI=1S/C12H16O2/c1-4-8(2)11-7-10(9(3)13)5-6-12(11)14/h5-8,14H,4H2,1-3H3

InChI Key

KRZSZFDXHSBNGS-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C1=C(C=CC(=C1)C(=O)C)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.